Lithium 2-methylnaphthalenesulphonate
CAS No.: 94248-44-9
Cat. No.: VC18467716
Molecular Formula: C11H9LiO3S
Molecular Weight: 228.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94248-44-9 |
|---|---|
| Molecular Formula | C11H9LiO3S |
| Molecular Weight | 228.2 g/mol |
| IUPAC Name | lithium;2-methylnaphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
| Standard InChI Key | AEHJRYDHBZWJJS-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Lithium 2-methylnaphthalenesulphonate belongs to the class of lithium aryl sulfonates. Its IUPAC name, lithium 2-methylnaphthalene-1-sulfonate, reflects the substitution pattern on the naphthalene ring (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 94248-44-9 / 1135279-09-2 | |
| Molecular Formula | ||
| Molecular Weight | 228.2 g/mol | |
| SMILES | [Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] | |
| InChI Key | AEHJRYDHBZWJJS-UHFFFAOYSA-M |
The structural similarity between the two CAS entries suggests they represent the same compound, possibly differing in purity grades or supplier-specific registrations.
Spectral and Crystallographic Data
While crystallographic data for lithium 2-methylnaphthalenesulphonate remains sparse, related lithium sulfonates exhibit ionic lattice structures stabilized by electrostatic interactions between the lithium cation and sulfonate anion . UV-Vis spectra of analogous lithium naphthalenides show absorption bands near 450–600 nm, attributable to charge-transfer transitions .
Synthesis and Purification
Conventional Synthesis Routes
The synthesis typically involves two stages:
-
Sulfonation of 2-Methylnaphthalene:
Sulfonation occurs preferentially at the 1-position due to steric and electronic effects. -
Lithiation:
Yields exceeding 80% are achievable in tetrahydrofuran (THF) or dimethyl ether (DME).
Optimization Strategies
-
Solvent Selection: THF enhances reaction homogeneity but requires low-temperature (-30°C) conditions to prevent solvent polymerization .
-
Lithium Source: Lithium carbonate () offers cost advantages over lithium hydroxide but necessitates prolonged reaction times.
Physicochemical Stability
Thermal and Solvent Stability
Lithium 2-methylnaphthalenesulphonate decomposes above 200°C, releasing and lithium oxide. In solution, stability varies:
| Solvent | Temperature Range | Half-Life (h) |
|---|---|---|
| THF | -30°C to 25°C | 12–24 |
| DME | 25°C | 6–8 |
| Water | 25°C | <1 |
Decomposition in THF involves reductive polymerization of the solvent, forming oligomers that precipitate .
Applications in Organic Synthesis and Materials Science
As a Nucleophilic Catalyst
The sulfonate group acts as a leaving group in SN2 reactions. For example, in alkylation:
This reactivity is exploited in synthesizing polyaromatic hydrocarbons (PAHs).
Surfactant and Dispersion Agent
The amphiphilic structure enables micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM). Applications include:
-
Enhancing dye solubility in textile manufacturing.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Lithium naphthalene-2-sulfonate | 214.17 | Electrolyte additive | |
| Sodium 2-methylnaphthalenesulphonate | 244.2 | Surfactant |
The methyl group in lithium 2-methylnaphthalenesulphonate enhances steric hindrance, reducing aggregation compared to its non-methylated counterpart.
Challenges and Future Directions
Stability in Aprotic Solvents
Improving thermal stability in DME and THF requires additives like crown ethers to sequester lithium ions .
Battery Electrolyte Applications
While unexplored, its low redox potential and solubility in ethers position it as a candidate for solid-electrolyte interphase (SEI) modifiers in lithium-ion batteries .
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